![molecular formula C19H19N3O2 B4169860 6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone](/img/structure/B4169860.png)
6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone
Overview
Description
6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BEPA and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BEPA is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, BEPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. BEPA has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BEPA has been found to have a range of biochemical and physiological effects. Studies have shown that BEPA can induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. BEPA has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, BEPA has been found to have a neuroprotective effect, which may make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BEPA in lab experiments is that it has been well-studied and its synthesis method has been established. This makes it relatively easy to obtain high-quality BEPA for research purposes. Additionally, BEPA has been found to have a range of potential applications in scientific research, which makes it a versatile compound to work with. However, one limitation of using BEPA is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. Additionally, BEPA has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are numerous future directions for research on 6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone. One area of interest is in the development of new cancer therapies. Further studies are needed to determine the optimal dosage and delivery method for BEPA, as well as its safety and efficacy in humans. Another area of research is in the use of BEPA as an anti-inflammatory agent. Studies are needed to determine the mechanisms by which BEPA reduces inflammation and to determine its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the potential of BEPA as a treatment for neurodegenerative diseases, as well as its potential as an antimicrobial agent. Overall, the potential applications of BEPA in scientific research make it a promising compound for future studies.
Scientific Research Applications
BEPA has been found to have a range of potential applications in scientific research. One area of interest is in the treatment of cancer. Studies have shown that BEPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. BEPA has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other areas of research include the use of BEPA as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential as an antimicrobial agent.
properties
IUPAC Name |
4-benzoyl-2-(4-ethylanilino)-4,5-dihydro-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-13-8-10-15(11-9-13)20-19-21-16(12-17(23)22-19)18(24)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAVZMIYSKIJAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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